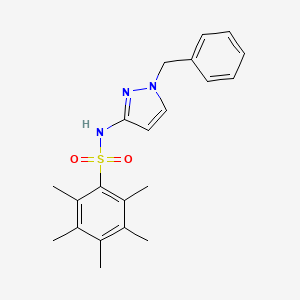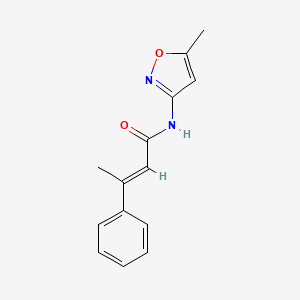
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, also known as BPB, is a chemical compound that has been studied for its potential use in scientific research. BPB is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide exerts its inhibitory effect on CAIX by binding to the enzyme's active site and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This disrupts the pH balance within the tumor cell, leading to a decrease in cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on CAIX, N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as the proteasome, an enzyme involved in protein degradation. N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide. One area of interest is the development of N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide-based cancer treatments. N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has shown promising results in preclinical studies as a selective CAIX inhibitor, and further research is needed to determine its efficacy in clinical trials. Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide's effects on other carbonic anhydrase isoforms and the proteasome suggest that it may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide for use in clinical settings.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a promising compound that has been studied for its potential uses in scientific research. Its inhibitory effect on CAIX and other enzymes, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for the development of new cancer treatments. Further research is needed to explore its potential applications in other diseases and to optimize its use in clinical settings.
Synthesemethoden
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 1-benzyl-1H-pyrazole-3-carboxylic acid with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One of its primary uses is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many tumor cells. N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to effectively inhibit CAIX activity, making it a promising compound for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-14-15(2)17(4)21(18(5)16(14)3)27(25,26)23-20-11-12-24(22-20)13-19-9-7-6-8-10-19/h6-12H,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYDUEZEUDZWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)

![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)

![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)



